molecular formula C₁₄H₁₃D₅N₂O₅ B1141000 Aspartame-d5 CAS No. 1356849-17-6

Aspartame-d5

Cat. No. B1141000
CAS RN: 1356849-17-6
M. Wt: 299.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Aspartame-d5 is the deuterium labeled Aspartame . Aspartame is an artificial sweetener widely used in various food and beverage products since the 1980s, including diet drinks, chewing gum, gelatin, ice cream, dairy products such as yogurt, breakfast cereal, toothpaste, and medications such as cough drops and chewable vitamins .


Molecular Structure Analysis

Aspartame-d5 is a labeled dipeptide ester . Its molecular formula is C14H13D5N2O5 . Aspartame’s structure is a combination of two amino acids, aspartic acid and phenylalanine, and can be called a dipeptide .


Chemical Reactions Analysis

Aspartame degradation is a well-studied chemical reaction, which is subject to acid-base catalysis . It serves as a model compound for studying enzyme-catalyzed reactions and probing enzyme-substrate interactions .


Physical And Chemical Properties Analysis

Aspartame-d5 is a solid . It is 200 times sweeter than sugar and mixes conveniently with the bulk material it is to sweeten . When aspartame is dissolved in water, the molecular structure changes from a solid form to a liquid solution .

Future Directions

While the debate over the carcinogenic risk of aspartame is ongoing, it is clear that its use may pose some dangers in peculiar cases, such as patients with seizures or other neurological diseases . More research is needed to investigate a potential link between the common sweetener and cancer .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOZJIPTCAWIRG-HEPISUNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675637
Record name Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspartame-d5

CAS RN

1356849-17-6
Record name Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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